molecular formula C6H7FN2O B2488230 5-Fluoro-3-methoxypyridin-2-amine CAS No. 1097264-90-8

5-Fluoro-3-methoxypyridin-2-amine

Cat. No.: B2488230
CAS No.: 1097264-90-8
M. Wt: 142.133
InChI Key: HDEPDCIKNFFYSO-UHFFFAOYSA-N
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Description

5-Fluoro-3-methoxypyridin-2-amine: is a chemical compound with the molecular formula C6H7FN2O . It is a fluorinated pyridine derivative, characterized by the presence of a fluorine atom at the 5th position, a methoxy group at the 3rd position, and an amino group at the 2nd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-methoxypyridin-2-amine typically involves the introduction of the fluorine and methoxy groups onto the pyridine ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorinated pyridine precursor is reacted with a methoxyamine reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as column chromatography or recrystallization, may also be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-3-methoxypyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methoxypyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The methoxy group may also play a role in modulating the compound’s electronic properties and overall reactivity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    5-Fluoro-2-methoxypyridine: Similar structure but lacks the amino group.

    3-Fluoro-2-methoxypyridine: Similar structure but with the fluorine atom at the 3rd position.

    2-Amino-5-fluoropyridine: Similar structure but lacks the methoxy group.

Uniqueness: 5-Fluoro-3-methoxypyridin-2-amine is unique due to the combination of the fluorine, methoxy, and amino groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-fluoro-3-methoxypyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEPDCIKNFFYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097264-90-8
Record name 5-FLUORO-3-METHOXYPYRIDIN-2-AMINE
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